

Application Notes and Protocols for the Quantification of Iridium in Geological Samples

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These application notes provide detailed methodologies for the quantitative analysis of **iridium** in geological materials. The protocols outlined below are established analytical techniques, each with distinct advantages and limitations, making them suitable for various research and analytical objectives.

Introduction

Iridium (Ir), a platinum-group element (PGE), is of significant interest in geological and cosmochemical studies. Its extremely low abundance in the Earth's crust and enrichment in certain geological strata, such as the Cretaceous-Paleogene (K-Pg) boundary, provide crucial insights into terrestrial and extraterrestrial events like meteorite impacts.^{[1][2]} Accurate and precise quantification of **iridium** at trace (ng/g) and ultra-trace (pg/g) levels is essential but challenging due to its low concentration and the complexity of geological matrices.^{[1][2]}

This document details three primary analytical workflows for **iridium** quantification:

- Nickel Sulfide (NiS) Fire Assay with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A widely used pre-concentration technique for all PGEs.
- Lead Fire Assay with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A classic fire assay method, though with some limitations for the full PGE suite.

- Instrumental Neutron Activation Analysis (INAA): A non-destructive nuclear analytical technique highly sensitive to **iridium**.

Nickel Sulfide (NiS) Fire Assay with ICP-MS

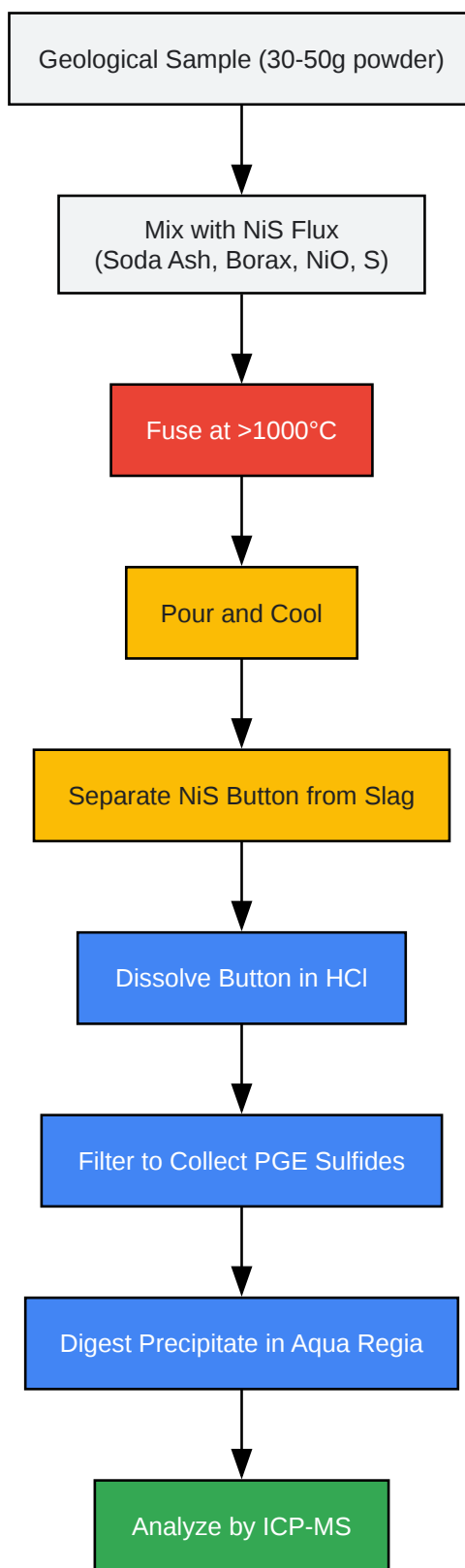
This method is highly effective for concentrating all platinum-group elements, including **iridium**, from large rock samples, which is crucial for overcoming the heterogeneous distribution of these elements.^{[3][4]}

Experimental Protocol

- Sample Preparation:
 - Crush and pulverize the geological sample to a fine powder (typically >95% passing a 100-micron sieve).^[5]
 - Homogenize the powder thoroughly.
 - A sample size of 30-50g is commonly used.^[6]
- Fusion:
 - Mix the sample powder with a fluxing agent in a fire clay crucible. A typical flux composition includes soda ash (Na_2CO_3), borax ($\text{Na}_2\text{B}_4\text{O}_7$), silica (SiO_2), sulfur, and nickel carbonate (NiCO_3) or nickel oxide (NiO).^[6]
 - Fuse the mixture at a high temperature, typically around 1100°C , in a furnace.^[4] This process decomposes the rock matrix and allows the PGEs to be collected in a molten nickel sulfide phase.
 - Pour the melt into a cast-iron mold and allow it to cool.
- Button Separation and Dissolution:
 - Separate the dense nickel sulfide "button" from the lighter slag by hammering.^[4]
 - Weigh the NiS button.

- Crush the button into a fine powder.
- Dissolve the powdered button in hydrochloric acid (HCl), typically with gentle heating.^[4]^[6]
This dissolves the nickel sulfide, leaving the insoluble PGE sulfides as a residue.
- PGE Sulfide Isolation and Digestion:
 - Filter the solution through a cellulose nitrate membrane filter to collect the PGE sulfide precipitate.^[6]
 - Digest the filter and precipitate in a mixture of hydrochloric and nitric acids (aqua regia).^[6]
- ICP-MS Analysis:
 - Dilute the final solution to a suitable volume for ICP-MS analysis.
 - Analyze the solution using an ICP-MS instrument. Use **iridium** standard solutions for calibration.
 - Monitor for and correct potential isobaric and polyatomic interferences. Triple-quadrupole ICP-MS can be particularly effective for interference removal.^[7]

Workflow Diagram



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Caption: Workflow for NiS Fire Assay with ICP-MS Analysis.

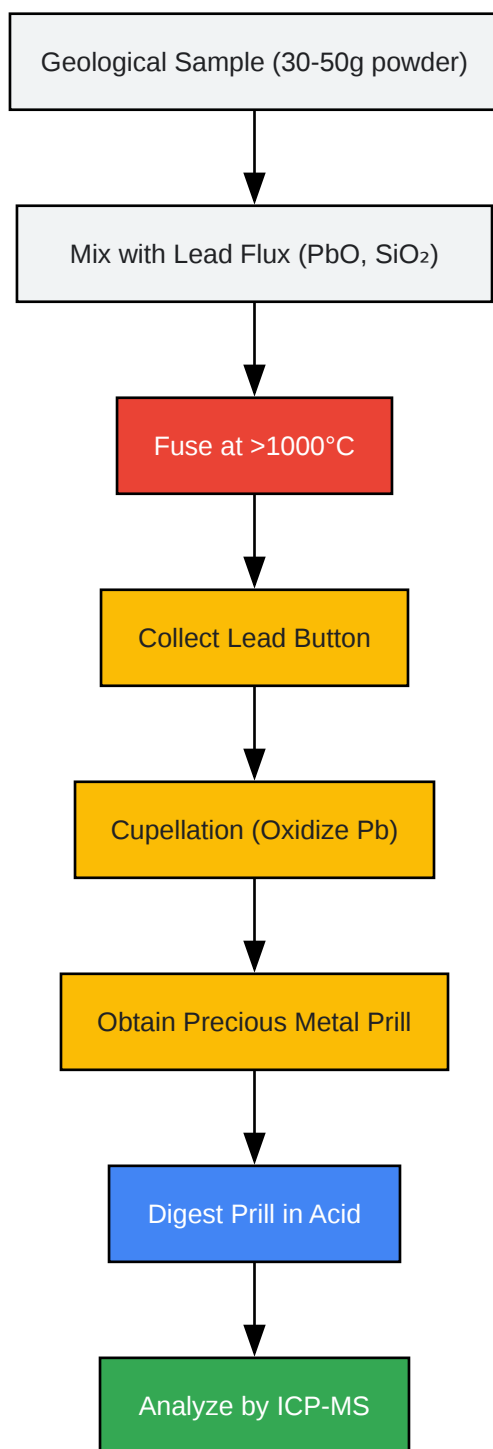
Lead Fire Assay with ICP-MS

Lead fire assay is a traditional method for precious metal extraction, particularly for gold, platinum, and palladium.[6] While it can be used for **iridium**, nickel sulfide fire assay is generally preferred for the complete suite of PGEs as some can be lost through volatilization during cupellation in the lead fire assay process.[8]

Experimental Protocol

- Sample Preparation:
 - Prepare a homogenized powder of the geological sample as described for the NiS fire assay. A sample size of 30-50g is typical.[6]
- Fusion:
 - Mix the sample with a flux containing lead oxide (PbO), silica (SiO₂), and other reagents like borax and soda ash.[6]
 - Fuse the mixture at a high temperature (>1000°C). The precious metals, including **iridium**, will be collected by the molten lead, forming a lead "button".[6]
- Cupellation:
 - Place the lead button in a porous cupel and heat it in an oxidizing environment.
 - The lead oxidizes to PbO, which is absorbed into the cupel, leaving behind a small bead (prill) containing the precious metals.[6]
- Digestion and Analysis:
 - Digest the precious metal prill in acids.
 - Analyze the resulting solution by ICP-MS.

Workflow Diagram



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Caption: Workflow for Lead Fire Assay with ICP-MS Analysis.

Instrumental Neutron Activation Analysis (INAA)

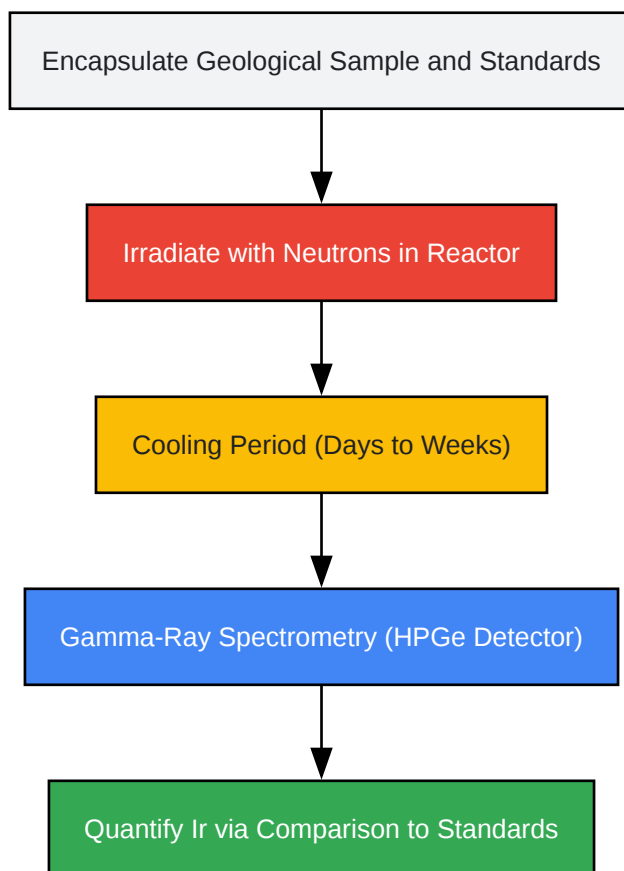
INAA is a highly sensitive, non-destructive technique for determining the elemental composition of materials.[9][10] It is particularly well-suited for **iridium** analysis due to the high thermal neutron activation cross-section of **iridium**.[11]

Experimental Protocol

- Sample Preparation:
 - A representative portion of the powdered geological sample (typically 0.5-1.0 g) is encapsulated in a high-purity quartz or polyethylene vial.
 - Reference standards with known **iridium** concentrations are prepared in the same manner.
- Irradiation:
 - The samples and standards are irradiated with neutrons in a nuclear reactor.[12] This process converts the stable isotope ^{191}Ir to the radioactive isotope ^{192}Ir .
 - Irradiation times can vary from minutes to hours depending on the neutron flux and the expected **iridium** concentration.[3]
- Cooling:
 - After irradiation, the samples are allowed to "cool" for a period, which can range from days to weeks. This allows short-lived interfering radionuclides to decay, improving the signal-to-noise ratio for ^{192}Ir .[2]
- Gamma-Ray Spectrometry:
 - The irradiated sample is placed in a high-purity germanium (HPGe) detector to measure the characteristic gamma rays emitted by the decaying ^{192}Ir .[12][13] The 468 keV gamma-ray is commonly used for analysis.[11]
 - The intensity of the gamma-ray peak is proportional to the amount of **iridium** in the sample.
- Quantification:

- The **iridium** concentration in the sample is determined by comparing the gamma-ray intensity of the sample to that of the co-irradiated standards.

Workflow Diagram



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Caption: Workflow for Instrumental Neutron Activation Analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical techniques for **iridium** quantification in geological samples.

Table 1: Detection Limits

Method	Detection Limit	Sample Mass	Reference
NiS Fire Assay - ICP-MS	0.040 ng/g (ppb)	Not specified	[14]
NiS Fire Assay - ICP-MS	0.012 ng/g (for 10g sample)	10 g	[14]
Isotope Dilution MC-ICP-MS	0.35 pg/g (ppt)	<1 g	[1]
INAA with NiS pre-concentration	0.79 ng/g (ppb)	0.5 g	[3]
Sorption-NAA	4×10^{-10} % (0.004 ng/g)	Not specified	[15]
Radiochemical NAA	~0.1 µg/kg (0.1 ng/g)	Not specified	[16]

Table 2: Recovery and Precision

Method	Recovery	Relative Standard Deviation (RSD)	Reference
NiS Fire Assay	~88-92% (for PGEs)	Not specified	[4]
NiS Fire Assay - ICP-MS	Not specified	4.78%	[14]
Radiochemical NAA	Not specified	~25% in the ppb range	[11]

Isotope Dilution - A High Precision Approach

For applications requiring the highest accuracy and precision, Isotope Dilution (ID) coupled with Multi-Collector ICP-MS (MC-ICP-MS) is a powerful technique.[1] This method involves adding a known amount of an enriched ^{191}Ir isotope spike to the sample before processing. By measuring the altered isotopic ratio of $^{191}\text{Ir}/^{193}\text{Ir}$ in the final solution, the original **iridium** concentration can be calculated with high precision, as it is less susceptible to incomplete

recovery or matrix effects during sample preparation. This approach has achieved detection limits at the sub-picogram-per-gram level.[1]

Conclusion

The choice of analytical technique for **iridium** quantification in geological samples depends on the specific research question, required detection limits, sample availability, and access to instrumentation.

- NiS Fire Assay followed by ICP-MS is a robust and widely accessible method for routine analysis of PGEs, including **iridium**, at ppb levels.
- Lead Fire Assay is a viable alternative, though it may be less effective for the full PGE suite compared to NiS collection.
- Instrumental Neutron Activation Analysis offers excellent sensitivity and is non-destructive, making it ideal for precious or small samples.
- Isotope Dilution MC-ICP-MS provides the highest level of accuracy and precision, making it suitable for demanding applications such as detailed cosmochemical studies or the analysis of samples with extremely low **iridium** concentrations.[1]

For all methods, meticulous sample preparation and the use of certified reference materials are critical to ensure data quality and accuracy.[7]

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